2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride
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Overview
Description
2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, affecting various biochemical processes. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)ethanol: Similar structure but lacks the methyl group on the piperidine ring.
4-Methyl-4-piperidinyl)methanol hydrochloride: Similar structure but with a different functional group attached to the piperidine ring.
Uniqueness
2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(4-methylpiperidin-4-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(7(11)6-9)2-4-10-5-3-8;;/h7,10-11H,2-6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYCKDCWYFVDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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